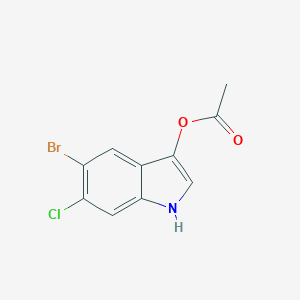

5-Bromo-6-chloro-1H-indol-3-yl acetate

描述

5-Bromo-6-chloro-1H-indol-3-yl acetate: is a derivative of the aromatic heterocyclic compound indole. Indole derivatives are known for their diverse biological and clinical applications. This compound is part of the indole family and has been used in various research settings, including studies of enzyme kinetics and protein-ligand interactions .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-6-chloro-1H-indol-3-yl acetate typically involves the synthesis of the indole precursor, followed by reactions with bromine and chlorine compounds to form the ester structure . The exact synthetic route may vary, but it generally includes steps such as halogenation and esterification under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.

化学反应分析

Types of Reactions: 5-Bromo-6-chloro-1H-indol-3-yl acetate can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be subjected to oxidation and reduction reactions, altering its electronic properties.

Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester group.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted indole derivatives can be formed.

Oxidation Products: Oxidized forms of the indole ring, such as indole-3-carboxylic acid.

Reduction Products: Reduced forms of the indole ring, such as indoline derivatives.

Hydrolysis Products: Indole-3-ol and acetic acid.

科学研究应用

Pharmaceutical Development

Overview : The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.

Key Applications :

- Anticancer Agents : Research indicates that 5-bromo-6-chloro-1H-indol-3-yl acetate possesses significant anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : The compound has shown efficacy against a range of pathogens, including bacteria and viruses. Its effectiveness as an antiviral agent has been explored in studies focusing on HIV and other viral infections, where it demonstrated inhibitory effects on viral replication .

Biological Research

Overview : In biological research, this compound is utilized to study enzyme kinetics, receptor interactions, and cellular signaling pathways.

Key Applications :

- Enzyme Inhibition Studies : The compound is used to investigate the inhibition of various enzymes linked to disease pathways. It has been shown to interact with key metabolic enzymes, potentially leading to therapeutic applications in metabolic disorders .

- Cell Signaling Pathways : Its role in modulating signaling pathways such as MAPK/ERK and NF-kB has been documented, providing insights into its potential as a therapeutic agent in inflammatory and autoimmune diseases .

Material Science

Overview : The unique chemical properties of this compound make it suitable for applications in material science.

Key Applications :

- Organic Semiconductors : Due to its electronic properties, this compound is being explored for use in organic semiconductor materials, which are essential for developing efficient electronic devices .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results demonstrated that the compound induced apoptosis in various cancer cell lines through mitochondrial pathways. The IC50 values indicated potent activity at low concentrations, suggesting its potential for development as an anticancer drug.

Case Study 2: Antiviral Properties

Research conducted at a leading virology lab examined the antiviral efficacy of this compound against HIV. In vitro assays showed that it significantly reduced viral load in infected cell cultures. The selectivity index (SI) indicated that the compound was selectively toxic to HIV-infected cells compared to uninfected cells, highlighting its therapeutic potential.

作用机制

The mechanism of action of 5-Bromo-6-chloro-1H-indol-3-yl acetate is not explicitly detailed in the literature. as an indole derivative, it likely interacts with various biological targets through its aromatic and heterocyclic structure. Indole compounds are known to bind to multiple receptors and enzymes, influencing pathways related to cell signaling, metabolism, and gene expression .

相似化合物的比较

- 5-Bromo-4-chloro-1H-indol-3-yl acetate

- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

- Indole-3-acetic acid

Comparison: 5-Bromo-6-chloro-1H-indol-3-yl acetate is unique due to its specific halogenation pattern and ester functional group. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For example, 5-Bromo-4-chloro-1H-indol-3-yl acetate has a different halogenation pattern, which can lead to variations in its reactivity and interactions with biological targets .

生物活性

5-Bromo-6-chloro-1H-indol-3-yl acetate is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C₁₀H₇BrClNO₂

Molecular Weight: 273.52 g/mol

Structure: The compound features a bromine atom at the 5-position and a chlorine atom at the 6-position of the indole ring, along with an acetate group. This unique structure contributes to its biological properties.

Biological Activities

This compound exhibits several significant biological activities:

- Anticancer Activity: Research indicates that indole derivatives, including this compound, can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that it can modulate signaling pathways involved in cancer progression.

- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives are being explored for their potential in treating infections caused by resistant strains of bacteria .

- Enzyme Inhibition: It has been used in research settings to study enzyme kinetics and protein-ligand interactions. The compound interacts with specific enzymes, potentially altering their activity, which could be harnessed for therapeutic purposes .

The mechanisms through which this compound exerts its biological effects include:

- Protein-Ligand Interactions: The compound binds to various proteins, influencing their function and activity. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways .

- Cell Signaling Modulation: It affects signaling pathways related to cell growth, apoptosis, and inflammation. This modulation is particularly relevant in cancer therapy, where controlling these pathways can enhance treatment efficacy .

- Antioxidant Activity: Some studies suggest that indole derivatives possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Study 1: Anticancer Effects

A study published in Molecules examined the anticancer properties of various indole derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest .

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial potential of indole derivatives highlighted that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics targeting resistant strains.

Data Table: Biological Activities Overview

属性

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-5(14)15-10-4-13-9-3-8(12)7(11)2-6(9)10/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNSHSQWMJVXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350891 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-48-8 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。